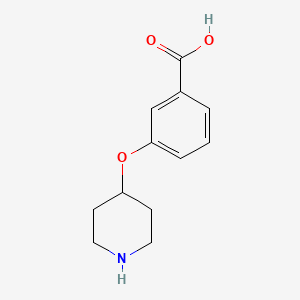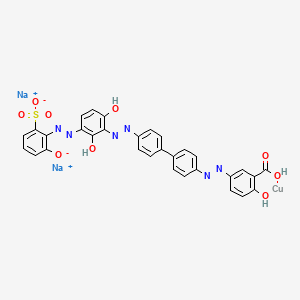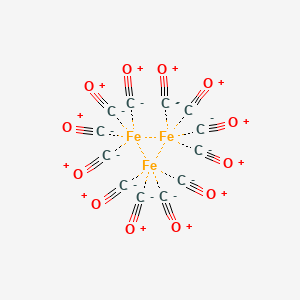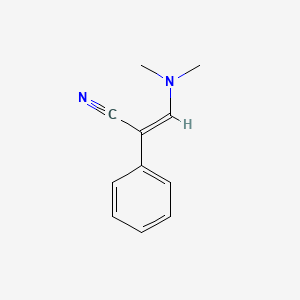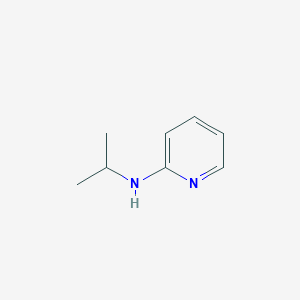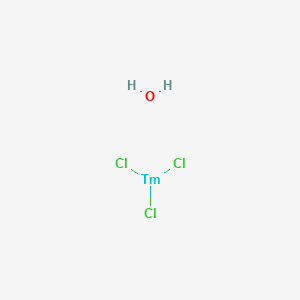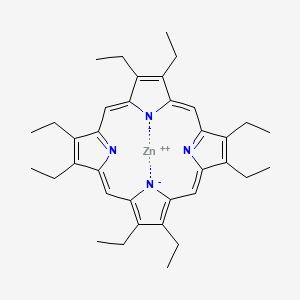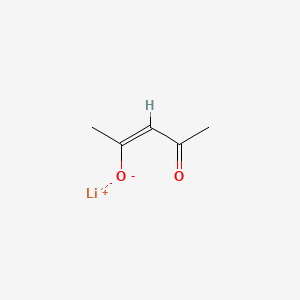![molecular formula C6H6O2 B1144221 CATECHOL, [14C(U)] CAS No. 19481-10-8](/img/no-structure.png)
CATECHOL, [14C(U)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Catechol, also known as pyrocatechol or 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2 . It is a colorless compound that occurs naturally in trace amounts . The compound is also known as pyrocatechol-UL-14C and has a molecular weight of 110.11 .
Synthesis Analysis
Catechol can be synthesized through various methods. One such method involves the green electrochemical oxidation of catechol in the presence of different thiol nucleophiles . Another method involves the synthesis of catechol-zingerone conjugate through a one-pot synthesis strategy .Molecular Structure Analysis
The molecular structure of catechol consists of a benzene ring with two hydroxyl groups attached to it . The linear formula of catechol is represented as (14C6H4-1,2-[OH]2) . Further structural analysis can be performed using techniques like FTIR, HNMR, and others .Chemical Reactions Analysis
Catechol can undergo various chemical reactions. For instance, it can participate in the hydrothiolation of activated alkynes, which is a powerful way to functionalize thiols bearing catechols . It can also react with different activated alkynes, such as methyl propiolate, propiolic acid, propiolamide, or 2-ethynylpyridine .Physical And Chemical Properties Analysis
Catechol is a solid substance with an assay of ≥98% (HPLC). It has a storage temperature of 2-8°C . It is a colorless crystalline solid with a faint odor . It has a melting point of 221°F and a boiling point of 474°F .Safety And Hazards
Future Directions
While the future directions for catechol, [14C(U)], are not explicitly mentioned in the search results, research into catechol and its derivatives continues to be an active area of study. This includes the development of new catechol-based functional polymers and the exploration of the chemical properties of catechols and their molecular modes of toxic action .
properties
CAS RN |
19481-10-8 |
|---|---|
Product Name |
CATECHOL, [14C(U)] |
Molecular Formula |
C6H6O2 |
Molecular Weight |
122.22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




